molecular formula C10H12N4 B1455674 3-(1H-benzimidazol-2-yl)propanimidamide CAS No. 1306739-41-2

3-(1H-benzimidazol-2-yl)propanimidamide

Cat. No. B1455674
CAS RN: 1306739-41-2
M. Wt: 188.23 g/mol
InChI Key: NSXORPZLJBCISB-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)propanimidamide (BZP) is a synthetic organic compound in the benzimidazole class of heterocyclic compounds. It has a variety of applications, including use as a pharmaceutical, an agricultural pesticide, a laboratory reagent, and a polymerization inhibitor. Its chemical structure is similar to that of the neurotransmitter serotonin, and it has been studied for its potential to interact with serotonin receptors. It has been used in a variety of scientific research applications, including to study the effects of serotonin on behavior and to investigate the mechanisms of action of certain drugs. BZP is a versatile compound with many potential uses, but it also has some limitations that should be taken into account when using it in laboratory experiments.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)propanimidamide has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on behavior, as it has a similar structure to serotonin and can interact with serotonin receptors. It has also been used to investigate the mechanisms of action of certain drugs, as it can be used to inhibit the activity of certain enzymes. This compound has also been used in the synthesis of other compounds, such as the synthesis of new drugs.

Advantages and Limitations for Lab Experiments

3-(1H-benzimidazol-2-yl)propanimidamide has several advantages for use in laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods, and it is relatively easy to obtain. It also has a low toxicity, which makes it safe to use in experiments. However, there are some limitations that should be taken into account when using this compound in laboratory experiments. It has a relatively short half-life, which means that its effects may not be sustained for long periods of time. Additionally, its effects may vary depending on the type of experiment being performed.

Future Directions

There are many potential future directions for research on 3-(1H-benzimidazol-2-yl)propanimidamide. Further research could be done to investigate its potential to interact with other receptors, such as opioid receptors. Additionally, research could be done to investigate its potential to interact with other neurotransmitters, such as dopamine and norepinephrine. Research could also be done to investigate its potential to be used as an antidepressant or a pain reliever. Additionally, research could be done to investigate its potential to be used in the synthesis of new drugs. Finally, research could be done to investigate the long-term effects of this compound on behavior and cognition.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-9(12)5-6-10-13-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXORPZLJBCISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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